![molecular formula C14H11BrClNOS B6120188 N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide CAS No. 6188-24-5](/img/structure/B6120188.png)
N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide
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Overview
Description
N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is commonly referred to as BCTC, and it is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Mechanism of Action
BCTC acts as an antagonist of the N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. The N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide channel plays a crucial role in pain sensation and inflammation. BCTC binds to the N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide channel and blocks its activation, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
BCTC has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, making it a promising candidate for the treatment of pain and inflammatory disorders. Additionally, BCTC has been shown to inhibit the growth of cancer cells, indicating its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
BCTC has several advantages for lab experiments. It is a potent and selective antagonist of the N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide channel, making it a useful tool for studying the role of this channel in pain and inflammation. Additionally, BCTC has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, BCTC has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of BCTC. One potential area of research is the development of BCTC analogs with improved pharmacological properties. Additionally, further studies are needed to determine the optimal dosage and administration of BCTC for the treatment of pain and inflammatory disorders. Moreover, the potential use of BCTC in cancer treatment requires further investigation. Finally, the role of N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide channels in other physiological processes needs to be explored to fully understand the potential therapeutic applications of BCTC.
Conclusion
BCTC is a promising compound with potential pharmacological properties that have gained significant attention in scientific research. It is a potent and selective antagonist of the N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide channel, with analgesic and anti-inflammatory properties. Additionally, BCTC has been shown to inhibit the growth of cancer cells. Although it has some limitations, BCTC has several advantages for use in lab experiments. Further studies are needed to fully understand the potential therapeutic applications of BCTC and to develop BCTC analogs with improved pharmacological properties.
Synthesis Methods
BCTC can be synthesized through a series of chemical reactions. The initial step involves the reaction of 4-chlorobenzenethiol with 3-bromobenzoyl chloride in the presence of a base to form 3-bromophenyl 4-chlorobenzenethioacetate. This intermediate is then reacted with methylamine in the presence of a reducing agent to form BCTC. The final product is obtained through purification using chromatography techniques.
Scientific Research Applications
BCTC has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have analgesic effects, making it a promising candidate for the treatment of pain. Additionally, BCTC has been shown to have anti-inflammatory properties, indicating its potential use in the treatment of inflammatory disorders. Moreover, BCTC has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNOS/c15-10-2-1-3-12(8-10)17-14(18)9-19-13-6-4-11(16)5-7-13/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVZYOIVKPXLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362046 |
Source
|
Record name | N-(3-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide | |
CAS RN |
6188-24-5 |
Source
|
Record name | N-(3-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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